
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. This molecule is a hydrazide derivative of thiophene, which is a five-membered heterocyclic ring containing a sulfur atom. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is not yet fully understood. However, it has been reported that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to exhibit antimicrobial activity, which could be useful in the treatment of various infectious diseases. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been shown to exhibit antioxidant activity, which could be beneficial in the prevention of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound has also shown significant antimicrobial and antioxidant activities, which could be useful in various experimental settings. However, one of the limitations of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on N'-(3-methylbutanoyl)thiophene-2-carbohydrazide. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential as an antimicrobial agent and develop formulations that can increase its solubility in water. Additionally, further research could be done to study the compound's antioxidant activity and its potential use in the prevention of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide with improved pharmacological properties.
Synthesis Methods
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been synthesized using various methods. One of the methods involves the reaction of 2-acetylthiophene with hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 178-180°C. Another method involves the reaction of 2-acetylthiophene with 3-methylbutyryl hydrazine in the presence of glacial acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 175-177°C.
Scientific Research Applications
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has shown potential in various scientific research applications. One of the applications is in the field of medicinal chemistry, where the compound has been studied for its anticancer activity. It has been reported that N'-(3-methylbutanoyl)thiophene-2-carbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its antimicrobial activity, where it has shown significant activity against various bacterial and fungal strains. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been studied for its antioxidant activity, where it has shown potential as a free radical scavenger.
properties
IUPAC Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)6-9(13)11-12-10(14)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBURJQOWYKWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

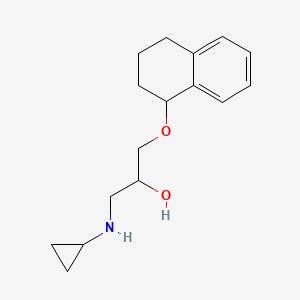
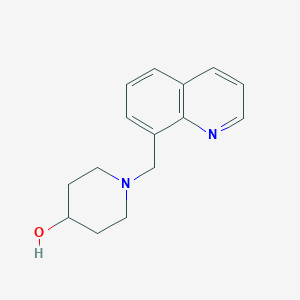
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
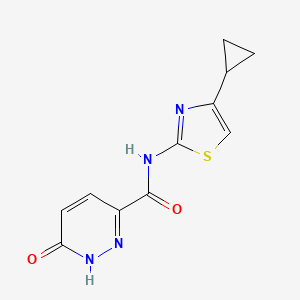

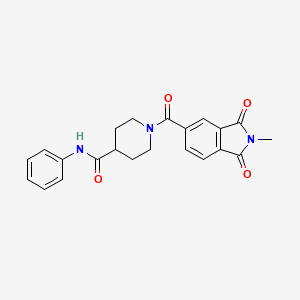
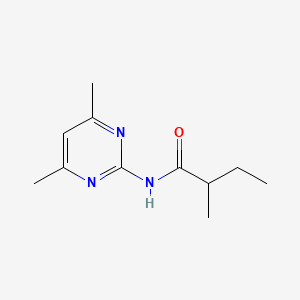
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)